

# Spectroscopic Analysis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ethyl 5-amino-4-phenylisoxazole-3-carboxylate*

**Cat. No.:** B1352034

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**Abstract:** This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize **Ethyl 5-amino-4-phenylisoxazole-3-carboxylate** (CAS No: 53983-15-6). Isoxazole derivatives are significant scaffolds in medicinal chemistry, making their unambiguous structural confirmation essential. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for each technique are provided to aid in method development and data acquisition. Furthermore, a logical workflow for the spectroscopic analysis process is visualized to guide researchers from sample preparation to final structure elucidation.

## Compound Structure and Properties

- Systematic Name: Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate[1][2]
- CAS Number: 53983-15-6[1][2]
- Molecular Formula: C<sub>12</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub>[2]
- Molecular Weight: 232.24 g/mol [2]

## Spectroscopic Data Summary

While a complete, published experimental dataset for this specific molecule is not readily available in the cited literature, the following tables summarize the expected spectral data based on the analysis of its functional groups and data from structurally similar isoxazole derivatives.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

(Solvent: DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.30 - 7.55	Multiplet	5H	Phenyl-H
~ 6.50 - 7.50	Broad Singlet	2H	-NH <sub>2</sub>
~ 4.25	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~ 1.30	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

(Solvent: DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 165.0	Ester Carbonyl (-C=O)
~ 160.0	Ioxazole C5 (-C-NH <sub>2</sub> )
~ 158.0	Ioxazole C3 (-C-COOEt)
~ 125.0 - 130.0	Phenyl Carbons
~ 95.0	Ioxazole C4 (-C-Ph)
~ 61.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
~ 14.0	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Table 3: Predicted FT-IR Spectral Data

(Sample: KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment of Vibration
3450 - 3300	Strong, Broad	N-H Stretch (Primary Amine)
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch (Ethyl group)
~ 1720	Strong	C=O Stretch (Ester)
~ 1640	Strong	N-H Bend (Amine)
1600 - 1450	Medium-Strong	C=C & C=N Stretch (Aromatic & Isoxazole)
1300 - 1200	Strong	C-O Stretch (Ester)

## Table 4: Predicted Mass Spectrometry Data

(Technique: Electrospray Ionization, ESI)

m/z Value	Ion Species	Notes
233.09	[M+H] <sup>+</sup>	Protonated molecular ion.
255.07	[M+Na] <sup>+</sup>	Sodium adduct.
188.06	[M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of the ethoxy group.
160.07	[M-COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of the ethyl carboxylate group.

## Experimental Protocols

The following sections describe standard operating procedures for acquiring the spectroscopic data.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- **<sup>1</sup>H NMR Acquisition:**
  - Tune and match the probe for the <sup>1</sup>H frequency.
  - Shim the magnetic field to optimize homogeneity.
  - Acquire the spectrum using a standard pulse sequence (e.g., zg30).
  - Set a spectral width of approximately 16 ppm, centered at around 6 ppm.
  - Use a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
  - Collect 16 to 64 scans for a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:**
  - Tune and match the probe for the <sup>13</sup>C frequency.
  - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set a spectral width of approximately 240 ppm, centered at around 120 ppm.
  - Collect a larger number of scans (e.g., 1024 or more) as the <sup>13</sup>C nucleus is less sensitive.
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate it using the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C). Integrate peaks in the <sup>1</sup>H spectrum and assign chemical shifts.

## FT-IR Spectroscopy

- Sample Preparation (KBr Pellet): Mix ~1 mg of the finely ground compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- Grind the mixture thoroughly in an agate mortar to ensure a uniform dispersion.
- Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or semi-transparent disc.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
  - Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label the wavenumbers of significant absorption bands.

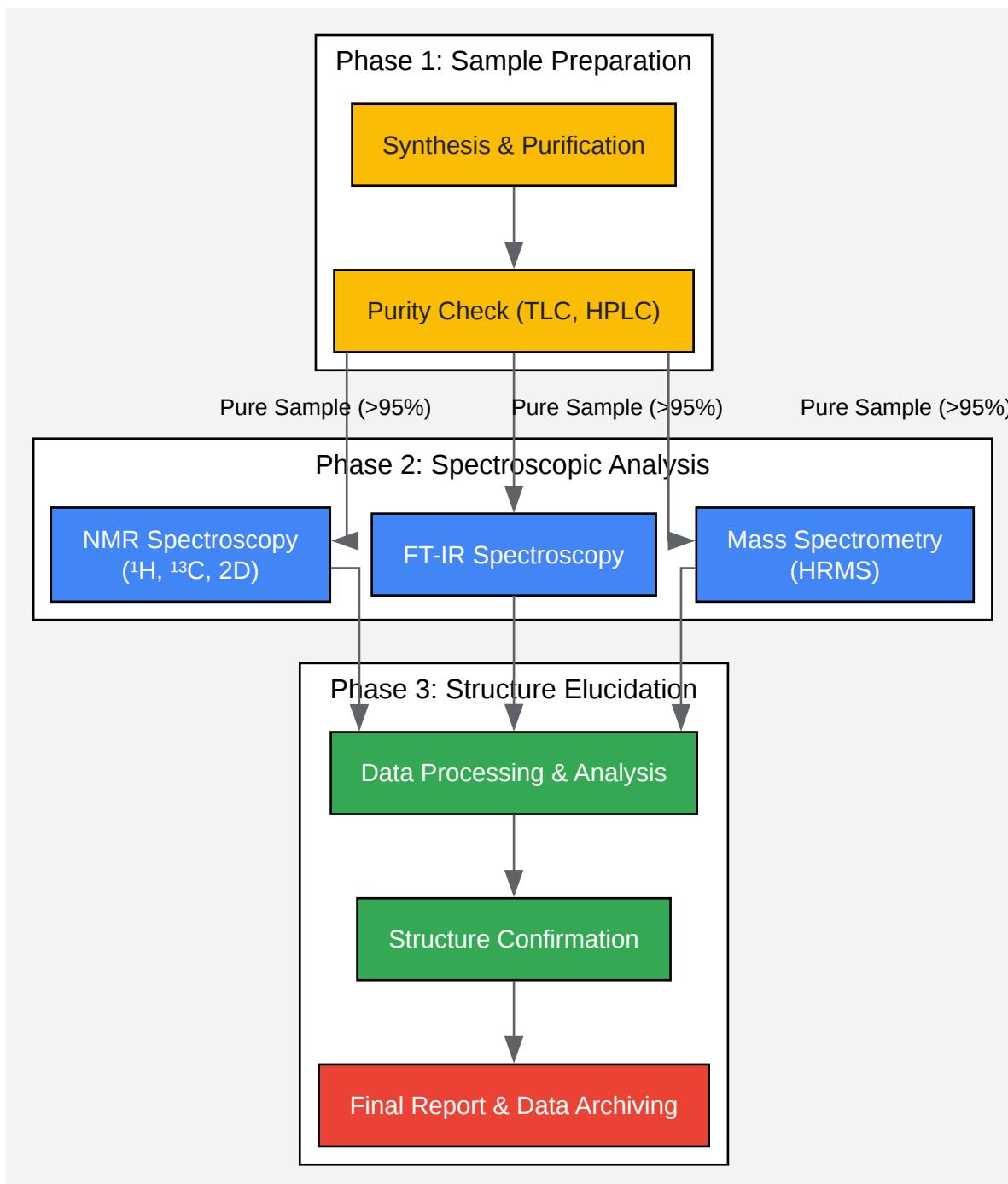
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation ( $[\text{M}+\text{H}]^+$ ).
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition (Direct Infusion):
  - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ) using a syringe pump.

- Operate the ESI source in positive ion mode.
- Typical source parameters include a capillary voltage of 3-4 kV, a drying gas temperature of 250-350 °C, and a nebulizer gas pressure of 1-2 bar.
- Acquire mass spectra over an m/z range that includes the expected molecular ion (e.g., m/z 50-500).
- Data Processing: Analyze the resulting spectrum to identify the molecular ion peak ( $[M+H]^+$  or  $[M+Na]^+$ ) and compare its exact mass to the theoretically calculated mass for the molecular formula  $C_{12}H_{12}N_2O_3$ . Analyze fragmentation patterns to further support the proposed structure.

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like **Ethyl 5-amino-4-phenylisoxazole-3-carboxylate**.



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Caption: Logical workflow for spectroscopic analysis from sample synthesis to structural confirmation.

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## References

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